![molecular formula C7H7ClO2S B1337587 Ethyl 4-chlorothiophene-2-carboxylate CAS No. 59614-94-7](/img/structure/B1337587.png)
Ethyl 4-chlorothiophene-2-carboxylate
Overview
Description
Ethyl 4-chlorothiophene-2-carboxylate, also known as ethyl 4-chloro-2-thienylcarboxylate, is a chemical compound that belongs to the family of thiophene derivatives. It has a CAS number of 59614-94-7 .
Synthesis Analysis
The synthesis of Ethyl 4-chlorothiophene-2-carboxylate involves a reaction with sodium in ethanol. The yield of this reaction is reported to be 64% .Molecular Structure Analysis
The molecular formula of Ethyl 4-chlorothiophene-2-carboxylate is C7H7ClO2S . The molecular weight is 190.65 g/mol .Physical And Chemical Properties Analysis
Ethyl 4-chlorothiophene-2-carboxylate has a density of 1.3±0.1 g/cm3 . The boiling point is reported to be 261.4±20.0 °C at 760 mmHg .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, including Ethyl 4-chlorothiophene-2-carboxylate, are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Antibacterial Activity
Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have been synthesized and screened for their antibacterial activity . The minimum inhibitory concentration (MIC) method was used for this purpose, taking ampicillin and streptomycin as standard drugs .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This application is particularly important in industries where metal components are exposed to harsh environmental conditions.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in a variety of electronic devices, including transistors and light-emitting diodes.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives play a vital role in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current.
Anti-Inflammatory Drugs
Suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework . This highlights the potential of thiophene derivatives, including Ethyl 4-chlorothiophene-2-carboxylate, in the development of new anti-inflammatory drugs.
Dental Anesthetic
Articaine, a 2,3,4-trisubstituent thiophene used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, is another example of the medical applications of thiophene derivatives .
Safety And Hazards
The safety data sheet for Ethyl 4-chlorothiophene-2-carboxylate indicates that it is a hazardous chemical. It has a signal word of “Warning” and precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
ethyl 4-chlorothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNCQITXKARPTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CS1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70484934 | |
Record name | Ethyl 4-chlorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70484934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chlorothiophene-2-carboxylate | |
CAS RN |
59614-94-7 | |
Record name | Ethyl 4-chlorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70484934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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